molecular formula C12H11NO4 B1603287 Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate CAS No. 99988-56-4

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

Cat. No. B1603287
CAS RN: 99988-56-4
M. Wt: 233.22 g/mol
InChI Key: APDBGLFLFVDKDE-UHFFFAOYSA-N
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Description

“Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate” is a chemical compound . It is also known as “5-Methoxy-2-methyl-3-indoleacetic acid” and has the empirical formula C12H13NO3 . It is used as a reactant for the preparation of antimalarial agents, indomethacin analogs as cyclooxygenase and lipoxygenase inhibitors with anti-inflammatory activity, and [123I]-indomethacin derivatives as COX-2 targeted imaging agents .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, a new series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives were synthesized . The structure of the 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide has shown similar NMR splitting pattern and δ-values (δH & δC) as that of indomethacin, including the pattern of three aromatic protons (H-3, H-5, and H-6) and their 13C-signals .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate” can be analyzed using various spectroscopic techniques . The molecular formula is C12H13NO3 and the average mass is 219.236 Da .


Chemical Reactions Analysis

“Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate” can participate in various chemical reactions. For instance, it is used as a reactant for the preparation of antimalarial agents, indomethacin analogs as cyclooxygenase and lipoxygenase inhibitors with anti-inflammatory activity, and [123I]-indomethacin derivatives as COX-2 targeted imaging agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate” can be determined using various analytical techniques . The average mass is 219.236 Da and the monoisotopic mass is 219.089539 Da .

Scientific Research Applications

Chemical Synthesis

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is an intermediate in various chemical syntheses. For example, it is used in the synthesis of Indole-2-acetic acid methyl esters, particularly Methyl 5-methoxyindole-2-acetate, through a series of reactions including acylation, annulation, and cyclization processes (Modi, Oglesby, & Archer, 2003). Additionally, it serves as a precursor in the synthesis of other organic compounds such as Methyl 2-(4-methoxyphenyl)-2-oxoacetate, highlighting its versatility in organic chemistry (Zhou Hua-feng, 2007).

Pharmacological Research

This compound is also explored in pharmacological research. Derivatives of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate have been studied as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. Such research aims to develop new therapeutic agents with improved selectivity and reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Uddin et al., 2009).

Analytical and Spectroscopic Studies

The compound is subject to analytical and spectroscopic studies to understand its structural and electronic properties. Research involving FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy provides insights into its molecular structure and potential as a precursor to biologically active molecules (Almutairi et al., 2017).

Antimicrobial Potential

Research on derivatives of Indole, which includes Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, has shown potential antimicrobial properties. This expands the scope of its applications to include possible development of new antimicrobial agents (Kalshetty, Gani, & Kalashetti, 2012).

Future Directions

The future directions for the study of “Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate” could include further exploration of its potential applications in medicinal chemistry, such as its use in the development of new anti-inflammatory and antimalarial agents .

properties

IUPAC Name

methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-13-10)11(14)12(15)17-2/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDBGLFLFVDKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619864
Record name Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

CAS RN

99988-56-4
Record name Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Ye, M Li, Y Zhou, T Pang, L Xu, J Cao, L Han, Y Li… - Molecules, 2013 - mdpi.com
A series of novel 3-benzisoxazolyl-4-indolyl-maleimides were synthesized and evaluated for their GSK-3β inhibitory activity. Most compounds exhibited high inhibitory potency towards …
Number of citations: 20 www.mdpi.com
Q Ye, M Li, YB Zhou, JY Cao, L Xu, YJ Li… - Archiv der …, 2013 - Wiley Online Library
A series of 3‐aryl‐4‐pyrrolyl‐maleimides were designed, synthesized, and evaluated for their glycogen synthase kinase‐3β (GSK‐3β) inhibitory activity. Most compounds exhibited …
Number of citations: 7 onlinelibrary.wiley.com
Z Tian, A Liao, J Kang, Y Gao, A Lu… - Journal of Agricultural …, 2021 - ACS Publications
Plant viruses and fungi are a serious threat to food security and natural ecosystems. The efficient and environment-friendly control methods are urgently needed to help safeguard such …
Number of citations: 10 pubs.acs.org

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